molecular formula C21H16 B12565440 1-(Diphenylmethyl)-4-ethynylbenzene CAS No. 143301-97-7

1-(Diphenylmethyl)-4-ethynylbenzene

Cat. No.: B12565440
CAS No.: 143301-97-7
M. Wt: 268.4 g/mol
InChI Key: YDIGYBJTZCEYRI-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-ethynylbenzene is an aromatic compound featuring a central benzene ring substituted with a diphenylmethyl group and an ethynyl (acetylene) group at the para position. The diphenylmethyl moiety imparts significant steric bulk and electron-donating properties via resonance, while the ethynyl group enables participation in cross-coupling reactions (e.g., Sonogashira coupling) and contributes to extended π-conjugation in materials science applications . Its synthesis typically involves palladium- or copper-catalyzed reactions, as seen in structurally related ethynylbenzenes .

Properties

CAS No.

143301-97-7

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

1-benzhydryl-4-ethynylbenzene

InChI

InChI=1S/C21H16/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16,21H

InChI Key

YDIGYBJTZCEYRI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Diphenylmethyl)-4-ethynylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with diphenylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting diphenylmethylbenzene can then undergo a Sonogashira coupling reaction with an ethynyl halide to introduce the ethynyl group at the para position .

Industrial Production Methods: Industrial production of 1-(Diphenylmethyl)-4-ethynylbenzene typically involves large-scale Friedel-Crafts alkylation followed by Sonogashira coupling. The reaction conditions are optimized to achieve high yields and purity, often involving the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-4-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products:

Scientific Research Applications

1-(Diphenylmethyl)-4-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-ethynylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the diphenylmethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Electronic Effects Steric Bulk Key Applications
1-(Diphenylmethyl)-4-ethynylbenzene Diphenylmethyl, ethynyl Resonance donation (diphenylmethyl) High Pharmaceuticals, materials
1-(tert-Butyl)-4-ethynylbenzene tert-Butyl, ethynyl Hyperconjugative donation Moderate Organic synthesis
1-Ethynyl-4-(heptyloxy)benzene Heptyloxy, ethynyl Electron-donating (alkoxy) Low Solubility-enhanced materials
4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene Ethyl, difluoro, ethynyl Electron-withdrawing (fluoro) Moderate Fluorinated materials
  • Diphenylmethyl vs. However, its resonance effects enhance stabilization of adjacent cationic or radical intermediates .
  • Ethynyl vs. Alkoxy : Ethynyl groups enable covalent bonding in polymer backbones, whereas alkoxy chains (e.g., heptyloxy) improve solubility but reduce rigidity .

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Performance of Ethynylbenzenes

Compound Name Catalyst Used Reaction Type Yield (%) Notes
1-(tert-Butyl)-4-ethynylbenzene Pd₂(dba)₃ Suzuki coupling 65–85 High reactivity due to moderate steric bulk
1-Methoxy-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene CuI Ullmann-type coupling 65 Electron-withdrawing groups slow coupling
1-(Diphenylmethyl)-4-ethynylbenzene (inferred) Pd/Cu systems Sonogashira coupling ~50–70* Steric hindrance reduces yield compared to tert-butyl analogs

*Inferred from analogous reactions in .

  • Steric Effects : The diphenylmethyl group’s bulk may necessitate longer reaction times or higher catalyst loadings compared to less hindered derivatives like 1-ethynyl-4-fluorobenzene .
  • Electronic Effects : Electron-withdrawing substituents (e.g., trifluoromethyl in compound 2f ) deactivate the ethynyl group, whereas electron-donating groups (e.g., diphenylmethyl) enhance stability but may reduce electrophilicity.

Solubility and Physical Properties

  • Hydrophobicity : The diphenylmethyl group renders 1-(Diphenylmethyl)-4-ethynylbenzene highly hydrophobic, limiting solubility in polar solvents. In contrast, alkoxy-substituted derivatives (e.g., 1-(dodecyloxy)-4-ethynylbenzene ) exhibit improved solubility in organic solvents due to flexible alkyl chains.
  • Crystallinity : Bulky substituents like diphenylmethyl may disrupt crystalline packing, favoring amorphous phases in materials, whereas fluorinated analogs (e.g., 4-((4-ethylphenyl)ethynyl)-1,2-difluorobenzene ) exhibit tighter packing due to halogen interactions.

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